tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate
CAS No.:
Cat. No.: VC15938193
Molecular Formula: C14H16FNO2
Molecular Weight: 249.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16FNO2 |
|---|---|
| Molecular Weight | 249.28 g/mol |
| IUPAC Name | tert-butyl 5-fluoro-6-methylindole-1-carboxylate |
| Standard InChI | InChI=1S/C14H16FNO2/c1-9-7-12-10(8-11(9)15)5-6-16(12)13(17)18-14(2,3)4/h5-8H,1-4H3 |
| Standard InChI Key | RHMOIKYJRHBKNP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=CN2C(=O)OC(C)(C)C)C=C1F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s indole core is substituted at three positions: a tert-butoxycarbonyl (Boc) group at N1, a fluorine atom at C5, and a methyl group at C6. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic transformations, while the electron-withdrawing fluorine atom influences electronic distribution and reactivity .
Stereoelectronic Properties
Density functional theory (DFT) calculations reveal that the fluorine atom at C5 induces a partial positive charge at C4 and C7, facilitating electrophilic substitution reactions at these positions. The methyl group at C6 sterically shields C7, directing functionalization to C4 in cross-coupling reactions .
Spectroscopic Data
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Infrared (IR) Spectroscopy: Strong absorption bands at 1727 cm⁻¹ (C=O stretch of the Boc group) and 1243 cm⁻¹ (C-F stretch) confirm functional group presence .
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Nuclear Magnetic Resonance (NMR):
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 249.28 g/mol | |
| Melting Point | 90–92°C | |
| Boiling Point | 342°C (estimated) | |
| LogP (Octanol-Water) | 3.1 | |
| Solubility in DMSO | 25 mg/mL |
Synthesis and Manufacturing
Alternative Routes
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Microwave-Assisted Synthesis: Reduces reaction time to 2 h with comparable yields.
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Solid-Phase Synthesis: Enables parallel production for high-throughput screening.
Applications in Pharmaceutical Research
Kinase Inhibitor Development
The compound serves as a precursor to Bruton’s tyrosine kinase (BTK) inhibitors. For example, introducing a pyridinyl group at C3 yields candidates with IC₅₀ values <10 nM against B-cell malignancies .
Antiviral Agents
Derivatization at C7 with sulfonamide groups produces analogs active against SARS-CoV-2 3CL protease (EC₅₀ = 2.3 µM).
Stability and Degradation
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, primarily via Boc group cleavage .
Hydrolytic Degradation
In aqueous solutions (pH 7.4, 37°C), the compound undergoes hydrolysis with a half-life of 14 days, generating 5-fluoro-6-methylindole and CO₂.
Comparative Analysis with Related Indoles
| Compound | C5 Substituent | C6 Substituent | Bioactivity |
|---|---|---|---|
| tert-Butyl 7-chloro-1H-indole-1-carboxylate | Cl | H | Anticancer (HDAC inhibition) |
| tert-Butyl 5-methoxy-1H-indole-1-carboxylate | OCH₃ | H | Antidepressant (SSRI activity) |
| tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate | F | CH₃ | Kinase inhibition |
The fluorine-methyl combination in tert-butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate confers superior metabolic stability compared to chloro or methoxy analogs, as evidenced by microsomal half-life studies (t₁/₂ = 45 min vs. 12 min for chloro analog) .
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